molecular formula C9H13N3O3 B2688033 N-(3-Methoxypropyl)-3-nitropyridine-2-amine CAS No. 931751-65-4

N-(3-Methoxypropyl)-3-nitropyridine-2-amine

Cat. No.: B2688033
CAS No.: 931751-65-4
M. Wt: 211.221
InChI Key: IEULFROBCQXLEN-UHFFFAOYSA-N
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Description

N-(3-Methoxypropyl)-3-nitropyridine-2-amine (NMPNP) is a synthetic compound used in laboratory experiments for a variety of purposes. It is a heterocyclic amine that has been studied for its potential applications in the fields of medicine, chemistry, and biochemistry. NMPNP has a unique structure, with two nitrogen atoms, two oxygen atoms, and one carbon atom. This structure allows it to interact with different molecules, making it a versatile compound for research.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of N-(3-Methoxypropyl)-3-nitropyridine-2-amine and its derivatives is a critical area of research, with studies focusing on the development of new synthetic routes and the analysis of their crystal structures. For instance, Shen et al. (1998) investigated the synthesis, crystal structures, and properties of Zn(II) and Cd(II) complexes derived from related nitropyridine compounds, revealing insights into their chelating properties and coordination geometries (Shen et al., 1998).

Catalytic Applications

Nitropyridines, including this compound, have been explored for their catalytic applications, particularly in the context of organic transformations. Liu et al. (2013) developed a Rh(III)-catalyzed N-nitroso-directed methodology for the ortho-olefination of arenes, showcasing the utility of nitropyridine derivatives in facilitating mild reaction conditions and high yields (Liu et al., 2013).

Photocatalysis and Photoredox Catalysis

The role of nitropyridines in photocatalysis and photoredox catalysis has been a subject of interest. Romero et al. (2015) demonstrated the site-selective amination of aromatics via photoredox catalysis, employing nitropyridine derivatives to facilitate the formation of carbon-nitrogen bond motifs, crucial in pharmaceutical research (Romero et al., 2015).

Reduction of Nitro Compounds

The reduction of nitro compounds to amines is a vital reaction in organic synthesis, with applications in drug development and materials science. Research by Nasrollahzadeh et al. (2020) on the reduction of nitroarenes using graphene-based catalysts highlights the potential of nitropyridine derivatives in enhancing the efficiency and selectivity of these transformations (Nasrollahzadeh et al., 2020).

NMR Spectroscopy

Nudelman and Cerdeira (1986) utilized NMR spectroscopy to study substituted nitropyridines and nitrobenzenes, including compounds similar to this compound. Their research provides valuable information on the electronic structure and conformational preferences of these molecules (Nudelman & Cerdeira, 1986).

Properties

IUPAC Name

N-(3-methoxypropyl)-3-nitropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3/c1-15-7-3-6-11-9-8(12(13)14)4-2-5-10-9/h2,4-5H,3,6-7H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEULFROBCQXLEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=C(C=CC=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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